8-Iodoquinoline
Overview
Description
8-Iodoquinoline is a chemical compound with the molecular formula C9H6IN. It has a molecular weight of 255.05 g/mol . The compound is also known by other names such as Quinoline, 8-iodo-, 8-Iodo quinoline, and MFCD08062396 .
Molecular Structure Analysis
The 8-Iodoquinolinium ion is almost planar . The C8—I1 bond length is 2.110 (3) Å and C9—C8—I1 angle is 121.09 (19) ° .Chemical Reactions Analysis
While specific chemical reactions involving 8-Iodoquinoline are not detailed in the search results, it’s worth noting that compounds containing the 8-Hydroxyquinoline (8-HQ) moiety are susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis
8-Iodoquinoline is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat .Scientific Research Applications
1. Antimalarial and Antimicrobial Activities
8-Iodoquinoline derivatives, particularly 8-aminoquinolines, have shown significant promise in the treatment of latent malaria. These compounds, including tafenoquine and primaquine, demonstrate revolutionary scientific discoveries with broad implications in clinical and public health sectors (Baird, 2019). Moreover, 8-aminoquinoline derivatives with iodo and nitro substitutions have displayed potent antimalarial and antimicrobial activities against Gram-negative bacteria (Phopin et al., 2016).
2. Neuroprotective and Anticancer Properties
8-Hydroxyquinoline derivatives, including iodoquinoline variants, have been identified for their neuroprotective and anticancer properties. Compounds like clioquinol have been investigated for their potential in treating Alzheimer's disease and certain cancers due to their ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008). Additionally, clioquinol glucoconjugates have demonstrated antiproliferative activity against various tumor cell lines (Oliveri et al., 2012).
3. Antifungal Activities
8-Hydroxyquinoline derivatives exhibit a broad spectrum of antifungal activities. Studies on derivatives like clioquinol and 8-hydroxy-7-iodo-5-quinolinesulfonic acid have shown significant effects against fungi such as Candida spp. and dermatophytes. Their modes of action include damaging cell walls and compromising the functional integrity of cytoplasmic membranes (Pippi et al., 2018).
4. Role in Coordination Chemistry
8-Hydroxyquinoline and its derivatives, including 8-iodoquinoline, play a significant role in coordination chemistry. These compounds have been used to develop new supramolecular sensors, emitting devices, and self-assembled aggregates due to their metal-binding properties and versatility as ligands (Albrecht et al., 2008).
Safety And Hazards
Future Directions
Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
8-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEGSKDGFBFMFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590477 | |
Record name | 8-Iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Iodoquinoline | |
CAS RN |
1006-47-9 | |
Record name | 8-Iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-iodoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.